ethyl 2-oxocyclobutane-1-carboxylate
Description
Significance of Strained Four-Membered Rings in Molecular Design
The cyclobutane (B1203170) ring, the second most strained saturated monocarbocycle after cyclopropane, possesses a significant amount of ring strain, approximately 26.3 kcal/mol. masterorganicchemistry.comnih.gov This strain arises from a combination of angle strain, with C-C-C bond angles of about 88° deviating significantly from the ideal 109.5° for sp³ hybridized carbon, and torsional strain from eclipsing hydrogen atoms. libretexts.orgwikipedia.org To alleviate some of this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. masterorganicchemistry.comlibretexts.org
This inherent strain is not a liability but a powerful synthetic tool. The high energy of the strained bonds makes them susceptible to cleavage under various conditions, including thermal, photochemical, acidic, basic, and oxidative or reductive reactions. researchgate.net This reactivity allows cyclobutanes to serve as versatile intermediates for a range of chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, providing access to complex acyclic and larger cyclic structures that might be difficult to synthesize otherwise. nih.govacs.org Consequently, the cyclobutane motif is a key structural feature in numerous natural products and pharmacologically active compounds. nih.govacs.org
Historical Context of Cyclobutane-Containing Scaffolds in Synthetic Chemistry
The study of cyclobutane chemistry dates back to the late 19th and early 20th centuries. The German chemist Adolf von Baeyer was the first to propose the theory of ring strain to explain the reactivity of small rings. masterorganicchemistry.com The first synthesis of the parent cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene (B1205218). wikipedia.org
Early synthetic methods focused on intramolecular cyclizations, such as the Dieckmann condensation, although these were more effective for five- and six-membered rings. wikipedia.org A major breakthrough in cyclobutane synthesis was the development of [2+2] cycloaddition reactions, particularly photochemical cycloadditions of alkenes, which became a cornerstone for constructing the four-membered ring. nih.govorganic-chemistry.org These reactions provided a reliable and stereocontrolled route to a wide variety of substituted cyclobutanes. In recent decades, the field has expanded significantly, with the development of new catalytic methods and the use of cyclobutane derivatives in the total synthesis of complex natural products, solidifying their importance as fundamental building blocks in modern organic chemistry. researchgate.netacs.org
Overview of Reactive Intermediates Derived from Cyclobutane Systems
The strain energy within the cyclobutane ring facilitates its cleavage to form various reactive intermediates. Thermally induced electrocyclic ring-opening of cyclobutenes, for instance, generates conjugated dienes. This pericyclic reaction is a powerful and often stereospecific method for synthesizing 1,3-dienes, which can then participate in other reactions like the Diels-Alder cycloaddition. acs.orgresearchgate.net
Ring-opening can also lead to the formation of diradical or zwitterionic intermediates. For example, the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes can proceed through hydrazonium ion intermediates that undergo strain-relieving cycloreversion to produce acyclic γ,δ-unsaturated aldehydes. nih.gov Similarly, fragmentation of bicyclic systems containing a cyclobutane ring can be programmed to yield specific products. acs.org The controlled cleavage of specific C-C bonds in the cyclobutane ring, often triggered by reagents or catalysts, allows chemists to access linear chains with defined stereochemistry, making cyclobutanes masked forms of acyclic structures. nih.govrsc.org
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)5-3-4-6(5)8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQHBOROQVYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Oxocyclobutane 1 Carboxylate
Strategies for the Construction of the Cyclobutane (B1203170) Core
The formation of the four-membered ring of ethyl 2-oxocyclobutane-1-carboxylate is a significant synthetic challenge due to inherent ring strain. Several key strategies have been developed to address this, including cycloaddition reactions, ring-closing annulations, and rearrangement-based approaches.
[2+2] Cycloaddition Approaches to Substituted Cyclobutanones
[2+2] cycloaddition reactions are a powerful and widely used method for the synthesis of cyclobutane rings. nih.gov These reactions involve the concerted or stepwise union of two two-atom components to form a four-membered ring. In the context of this compound synthesis, this typically involves the reaction of a ketene (B1206846) or a ketene equivalent with an appropriate alkene.
The reaction of a ketene with an alkene, such as ethyl acrylate, can theoretically yield the desired cyclobutanone (B123998) framework. The regioselectivity of this cycloaddition is crucial for obtaining the desired 2-oxo-1-carboxylate substitution pattern. Lewis acid catalysis is often employed to promote these cycloadditions, enhancing both the rate and selectivity of the reaction. orgsyn.org For instance, the use of a Lewis acid can activate the alkene component, making it more susceptible to nucleophilic attack by the ketene.
A notable example involves the [2+2] cycloaddition of dichloroketene, generated in situ from trichloroacetyl chloride and an activating agent like zinc dust, with an alkene. The resulting dichlorocyclobutanone can then be dehalogenated to afford the parent cyclobutanone. nih.gov The reactivity of 2-acylaminoacrylates with ketene diethyl acetal (B89532) can be controlled to favor [2+2] cycloaddition under thermal conditions, leading to the formation of functionalized cyclobutanes. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Dichloroketene | Alkene | Thermal | Dichlorocyclobutanone | Variable | nih.gov |
| Ketene | Ethyl Acrylate | Lewis Acid | This compound | N/A | Theoretical |
| 2-Acylaminoacrylate | Ketene diethyl acetal | Thermal | Substituted Cyclobutane | Good | rsc.org |
Ring-Closing Reactions via Enolate Annulation Pathways
Intramolecular cyclization of a linear precursor is another fundamental strategy for constructing the cyclobutane ring of this compound. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic and effective method for forming cyclic β-keto esters. chegg.comvedantu.com
In this approach, a 1,4-dicarboxylic acid ester, such as diethyl adipate, is treated with a strong base (e.g., sodium ethoxide) to generate an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, leading to the formation of a five-membered ring, ethyl 2-oxocyclopentanecarboxylate. chegg.comguidechem.com While this specific example leads to a cyclopentanone (B42830), the same principle can be applied to a six-carbon dicarboxylic acid ester to form a cyclobutanone. For the synthesis of this compound, the analogous starting material would be diethyl 1,4-butanedicarboxylate (diethyl adipate). The intramolecular cyclization of diethyl succinate (B1194679) would lead to a three-membered ring, which is not the target. Therefore, a modified approach starting from a γ-halo ester can be envisioned where an intramolecular enolate alkylation occurs.
The general mechanism for the Dieckmann condensation involves the following steps:
Deprotonation of an α-carbon to form an enolate.
Intramolecular nucleophilic attack of the enolate on the second ester carbonyl.
Elimination of an alkoxide to form the cyclic β-keto ester.
Acidic workup to protonate the enolate and yield the final product.
| Starting Material | Base | Product | Yield (%) | Reference |
| Diethyl Adipate | Sodium Ethoxide | Ethyl 2-oxocyclopentanecarboxylate | High | chegg.comvedantu.com |
| Diethyl γ-halopimelate | Strong Base | This compound | N/A | Conceptual |
Rearrangement-Based Syntheses from Precursor Systems
Rearrangement reactions of specifically designed precursor molecules can also provide a pathway to the cyclobutanone core. One such approach involves the pinacol-type rearrangement of cyclopropylcarbinols. This method allows for the construction of the four-membered ring from a three-membered ring precursor. The synthesis of 2-substituted cyclobutanones has been achieved with excellent transfer of chirality using this methodology. acs.org
Another rearrangement strategy involves the Favorskii rearrangement of α-halocyclobutanones. While this is typically a ring contraction reaction, variations of this rearrangement can be used to introduce functionality or modify the cyclobutane skeleton.
Stereochemical Control and Enantioselective Synthesis
The presence of a stereocenter at the C1 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of the molecule.
Asymmetric Catalysis in the Formation of Chiral Cyclobutanones
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral cyclobutanones. This can be achieved through the use of chiral catalysts in various synthetic transformations.
In the context of [2+2] cycloadditions, chiral Lewis acids can be employed to catalyze the reaction between a ketene and an alkene, inducing facial selectivity and leading to the formation of an enantioenriched cyclobutanone product. Chiral titanium reagents have been shown to be effective catalysts for asymmetric [2+2] cycloaddition reactions.
Organocatalysis has also emerged as a valuable strategy. Chiral amine catalysts, such as those derived from proline, can be used to promote asymmetric aldol (B89426) or Michael addition reactions that can be part of a sequence to form chiral cyclobutanones. For instance, the desymmetrization of 3-substituted cyclobutanones via an organocatalyzed aldol reaction can produce highly functionalized and enantiomerically enriched cyclobutanone derivatives. nih.gov
| Reaction Type | Chiral Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| [2+2] Cycloaddition | Chiral Titanium Complex | Ketene + Alkene | Chiral Cyclobutanone | High | rsc.org |
| Aldol Desymmetrization | N-phenylsulfonyl-(S)-proline | 3-Substituted Cyclobutanone + Aldehyde | 2,3-Functionalized Cyclobutanone | Excellent | nih.gov |
| Michael Addition | Chiral Squaramide | Cyclobutene (B1205218) + Thiol | Thio-substituted Cyclobutane | up to 99.7:0.3 er | nih.gov |
Diastereoselective Control in Cyclobutane Ring Construction
In cases where multiple stereocenters are formed during the synthesis, controlling the diastereoselectivity is crucial. Diastereoselective reductions of substituted cyclobutanones can be used to generate specific diastereomers of cyclobutanol (B46151) derivatives, which can then be further manipulated. For example, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) has been shown to proceed with high diastereoselectivity. acs.org
Catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been developed to synthesize multi-substituted cyclobutanes with high diastereoselectivity. nih.gov This method allows for the selective formation of different diastereomers by choosing the appropriate copper(I) or copper(II) catalytic system.
Furthermore, in ring-closing reactions, the stereochemistry of the starting material can influence the stereochemical outcome of the cyclization. By using a chiral, non-racemic starting material, it is possible to achieve a diastereoselective cyclization, leading to a specific diastereomer of the cyclobutane product.
| Reaction | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference |
| Reduction | Cyclobutylidene Meldrum's acid | NaBH₄ | >98:2 | acs.org |
| Hydrophosphination | Acyl bicyclobutane | Cu(I) or Cu(II) catalyst | up to >20:1 | nih.gov |
| Sulfa-Michael Addition | Cyclobutene | DBU | >95:5 | nih.gov |
Chiral Auxiliary-Mediated Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of pharmacologically important molecules is a central goal of modern organic chemistry. nih.gov Chiral auxiliaries are powerful tools used to achieve this, functioning as temporarily attached chemical groups that guide the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied to the synthesis of complex molecules, including those with challenging cyclobutane structures. kib.ac.cn
One notable application in the formation of chiral cyclobutanones involves the intramolecular [2+2] cycloaddition of keteniminium salts, which can be derived from α,β-unsaturated amides. kib.ac.cn By selecting an appropriate chiral amine to form the keteniminium intermediate, chemists can induce a high degree of facial selectivity in the cycloaddition step, leading to the formation of a cyclobutanone with a predictable stereochemistry. kib.ac.cn While a wide variety of chiral auxiliaries exist, including Evans-type oxazolidinones and sulfur-based auxiliaries derived from amino acids, their application is tailored to the specific reaction to maximize stereocontrol. sigmaaldrich.comscielo.org.mx For instance, the addition of chlorotitanium enolates of N-acetyl indane-based thiazolidinethiones to five-membered N-acyl iminium ions has been shown to produce the anti-addition product with high selectivity. scielo.org.mx
Table 1: Examples of Chiral Auxiliary-Mediated Reactions for Cyclobutane Synthesis
| Chiral Auxiliary Type | Reaction Type | Key Findings | Diastereomeric Ratio/Excess | Reference |
| Amine-derived | Intramolecular [2+2] Cycloaddition of Keteniminium Salt | Forms substituted cyclobutanones asymmetrically. | Not specified | kib.ac.cn |
| Indane-based Thiazolidinethione | N-acetyl Addition to N-acyl iminium ion | Selective formation of the anti-addition product. | Not specified | scielo.org.mx |
| BINOL-based | Alkylation of Chiral Glycine Derivatives | Produces various enantiomerically pure R-amino acids. | 69% to 86% de | wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reaction of Glyoxylate Ester | Yields the anti adduct as the major product. | 10:1 dr | wikipedia.org |
Novel and Green Chemistry Approaches
Recent advancements in chemical synthesis have emphasized the development of novel and sustainable methods. For the synthesis of this compound and its analogues, photochemical reactions, continuous flow techniques, and biocatalytic routes represent the frontier of green chemistry, offering pathways that are often more efficient and environmentally benign than traditional methods.
Photochemical Methodologies for Cyclobutane Synthesis
Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, utilizing light energy to drive the formation of the four-membered ring from two alkene components. acs.orgnih.gov This method is exceptionally versatile, providing access not only to simple cyclobutanes but also to complex, polycyclic natural products. kib.ac.cnresearchgate.net The reaction can be initiated in two primary ways: direct irradiation, typically with ultraviolet (UV) light, or through photosensitization, which allows the use of lower-energy visible light. nih.govresearchgate.net
Visible-light-mediated cycloadditions often employ a photocatalyst, such as a ruthenium or iridium complex, that absorbs light and transfers the energy to one of the alkene substrates. nih.govorganic-chemistry.org This "triplet energy transfer" process generates a reactive intermediate that then engages in the cycloaddition. nih.gov This approach has been successfully used for the heterodimerization of dissimilar acyclic enones, producing tri- and tetrasubstituted cyclobutanes with good yields and high diastereoselectivity. organic-chemistry.org Another strategy involves photoinduced electron transfer (PET), where the photocatalyst initiates the reaction by reducing or oxidizing an alkene substrate to form a radical ion, which then undergoes cyclization. acs.orgnih.gov These modern photochemical methods offer significant advantages, including mild reaction conditions and unique reactivity profiles that complement traditional thermal cycloadditions. chemistryviews.org
Table 2: Overview of Photochemical Methods for Cyclobutane Synthesis
| Method | Energy Source | Catalyst/Sensitizer | Key Features | Reference |
| Direct Photolysis | UV Light | None | Classic method, can have issues with regioselectivity. | nih.gov |
| Energy Transfer (EnT) | Visible or Near-UV Light | e.g., Ru(bpy)₃²⁺, Ir(dFppy)₃ | Uses a photosensitizer to activate substrates; mild conditions. | nih.govchemistryviews.org |
| Photoinduced Electron Transfer (PET) | Visible Light | e.g., Ru(bpy)₃²⁺ with a donor | Forms a radical anion intermediate prior to cyclization. | acs.orgnih.gov |
| Copper-Catalyzed Photocycloaddition | Visible Light | Binap-ligated copper(I) complex | Used for synthesizing multi-substituted cyclobutanes. | researchgate.net |
Flow Chemistry Techniques for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for the safe and scalable production of chemical compounds. wiley-vch.de This approach offers superior control over reaction parameters like temperature and mixing, and it significantly improves safety when handling hazardous reagents or unstable intermediates. wiley-vch.dethieme-connect.com
The synthesis of cyclobutane derivatives has greatly benefited from flow technology. For example, a scalable electrochemical oxidative cyclization to create a highly functionalized cyclobutane was successfully translated from a small-scale batch reaction to a continuous flow process capable of producing over 100 grams in a single run. acs.orgacs.org The flow setup allowed for better temperature and current distribution control, which are critical challenges in scaling up electrochemical reactions. thieme-connect.com In another application, a flow process for the [2+2] cycloaddition of keteniminium salts with ethylene (B1197577) gas was developed to produce 2-substituted cyclobutanones, demonstrating good to excellent yields under mild conditions. researchgate.net Flow chemistry also enables the use of highly reactive species that are difficult to handle in batch reactors. The flash generation of short-lived lithium ynolates in a flow system, for instance, allows for subsequent [2+2] cycloaddition reactions to form cyclobutenes at ambient temperature, avoiding the need for cryogenic conditions and improving scalability. rsc.org
Table 3: Flow Chemistry Applications in Cyclobutane Synthesis
| Reaction Type | Key Intermediate(s) | Scale/Throughput | Advantages | Reference |
| Electrochemical Oxidative Cyclization | Enolate | >100 g per run | Improved mass/heat transfer, scalable, avoids local hotspots. | acs.orgacs.org |
| [2+2] Cycloaddition | Keteniminium salts, Ethylene gas | Gram scale (3.92 g) | Mild conditions, rapid reaction, handles gaseous reagents safely. | researchgate.net |
| [2+2] Cycloaddition via Ynolates | Lithium ynolates, Ketenes | Not specified | Flash generation of unstable species, avoids cryogenic temperatures. | rsc.org |
| Carboxylation of Lithiated Species | Lithiated aryl species, CO₂ gas | >22 kg total (4-5 kg runs) | Efficient quenching of organometallics with a gas, high yield. | wiley-vch.de |
Biocatalytic Routes to Analogues of this compound
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity and mild, environmentally friendly reaction conditions. cabidigitallibrary.org This approach is increasingly used to produce chiral building blocks and analogues of complex molecules.
For cyclobutane derivatives, biocatalysis provides unique synthetic routes. One prominent example is the enzymatic Baeyer-Villiger oxidation, where a cyclic ketone is converted into a lactone. The oxidation of a 3-benzyloxymethyl-substituted cyclobutanone to its corresponding lactone has been achieved using a flavin-based catalyst with hydrogen peroxide, demonstrating a green alternative to traditional chemical oxidants. researchgate.net
Furthermore, engineered microbial systems can perform complex multi-step transformations. An artificial biocatalytic cascade using engineered Escherichia coli consortia has been designed to convert simple cycloalkanes into valuable α,ω-dicarboxylic acids. nih.gov This whole-cell approach divides a complex pathway into modules within different cells, efficiently transforming substrates like cyclobutane into functionalized analogues without the need for exogenous coenzymes. nih.gov Other established biocatalytic methods, such as the enzymatic resolution of hydroxylated cyclopentenones using lipases, provide a framework for producing enantiopure cyclic intermediates that are analogous to the target molecule. acs.org
Table 4: Biocatalytic Approaches to Cyclobutane Analogues
| Biocatalytic Method | Enzyme/Organism Class | Transformation | Product Analogue | Reference |
| Baeyer-Villiger Oxidation | Flavin-based catalyst | Cyclobutanone → Lactone | Cyclic ester | researchgate.net |
| Whole-Cell Cascade | Engineered E. coli consortia | Cycloalkane → Dicarboxylic Acid | Ring-opened dicarboxylic acid | nih.gov |
| Kinetic Resolution | Lipases | Racemic cyclic enone → Chiral acylated enone | Enantiopure cyclic ketone | acs.org |
| Asymmetric Reduction | Dehydrogenases | Cyclic ketone → Chiral alcohol | Chiral cyclic alcohol | cabidigitallibrary.org |
Reactivity and Mechanistic Investigations of Ethyl 2 Oxocyclobutane 1 Carboxylate
Transformations at the Ketone Functionality
The ketone moiety is a primary site for a variety of chemical transformations, including nucleophilic attacks at the carbonyl carbon, functionalization at the adjacent α-carbon through its enolate, and redox reactions.
Nucleophilic Additions to the Carbonyl Group
The carbonyl group of the ketone is electrophilic and susceptible to attack by various nucleophiles. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position, leading to a tertiary alcohol.
One of the most fundamental reactions in this class is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction of ethyl 2-oxocyclobutane-1-carboxylate with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of ethyl 2-methylenecyclobutane-1-carboxylate. wikipedia.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then fragments to yield the alkene and phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.compitt.edu
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon nucleophiles that readily add to the ketone. For example, reaction with methylmagnesium bromide would yield ethyl 2-hydroxy-2-methylcyclobutane-1-carboxylate. Mechanistic studies show that Grignard reactions can sometimes be complex, with potential side reactions, although their primary pathway with ketones is nucleophilic addition. nih.gov
Table 1: Representative Nucleophilic Additions to the Ketone
| Reagent | Product Type | Notes |
|---|---|---|
| Wittig Reagent (Ph₃P=CHR) | Alkene | Forms a C=C bond, replacing the C=O bond. The reaction is driven by the formation of stable triphenylphosphine oxide. organic-chemistry.org |
| Grignard Reagent (RMgX) | Tertiary Alcohol | Adds an alkyl/aryl group to the carbonyl carbon. |
| Organolithium (RLi) | Tertiary Alcohol | Similar to Grignard reagents, often more reactive. |
Alpha-Functionalization Reactions via Enolization
The hydrogen atom on the carbon situated between the ketone and ester carbonyls (the α-carbon) is significantly acidic. fiveable.meyoutube.com This is due to the ability of the resulting conjugate base, an enolate, to delocalize its negative charge onto both the ketone and ester oxygen atoms. fiveable.meyoutube.com This dual stabilization makes the α-proton readily removable by a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA). mnstate.edu
Once formed, the enolate is a potent nucleophile and can react with a variety of electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. mnstate.edu This allows for the introduction of an alkyl group at the C1 position. For instance, treating this compound with sodium ethoxide followed by methyl iodide would produce ethyl 1-methyl-2-oxocyclobutane-1-carboxylate. The choice of base and reaction conditions is crucial to control the outcome and prevent side reactions like self-condensation.
Reductions and Oxidations Affecting the Ketone Moiety
The ketone functionality can be selectively reduced or oxidized. Reduction typically converts the ketone to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, reducing ketones to alcohols while generally leaving the ester group intact under mild conditions. youtube.comlibretexts.org The use of a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester. libretexts.org
Table 2: Reduction of this compound
| Reagent | Solvent | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Ethyl 2-hydroxycyclobutane-1-carboxylate | Selective for the ketone; the ester is generally unreactive. libretexts.orgresearchgate.net |
A significant oxidative transformation for cyclic ketones is the Baeyer-Villiger oxidation. rsc.org This reaction converts a ketone into an ester (or a lactone in the case of cyclic ketones) by inserting an oxygen atom adjacent to the carbonyl group. rsc.org For this compound, this reaction would lead to the formation of a γ-butyrolactone derivative. The reaction is typically carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid catalyst. rsc.orgthieme-connect.comacs.org The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of oxygen insertion. In this case, the more substituted tertiary carbon (C1) would preferentially migrate, leading to the corresponding lactone. The Baeyer-Villiger oxidation is a powerful tool in synthesis, providing access to valuable lactone intermediates. rsc.orgmdma.chresearchgate.net
Reactions Involving the Ester Moiety
The ethyl ester group undergoes reactions characteristic of carboxylic acid derivatives, including nucleophilic acyl substitution.
Transesterification and Saponification Processes
Transesterification is the process of exchanging the ethyl group of the ester with a different alcohol moiety. rsc.orgucc.ie This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base. Due to the presence of the β-keto group, specific catalysts have been developed for the selective transesterification of β-keto esters. ucc.iebohrium.com For example, various boron-based catalysts, such as arylboronic acids, have been shown to be effective under mild conditions. bohrium.comresearchgate.net This transformation is valuable for modifying the ester group without affecting other parts of the molecule. ucc.iebenthamdirect.com
Saponification is the hydrolysis of the ester under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction produces the sodium or potassium salt of the corresponding carboxylic acid. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate, yielding 2-oxocyclobutane-1-carboxylic acid. However, β-keto acids are often unstable and can readily undergo decarboxylation upon heating. ucc.ie
Conversion to Amides, Acids, and Other Carboxylic Acid Derivatives
The ester can be converted into an amide through aminolysis, which involves reacting the ester with an amine (R-NH₂) or ammonia. This reaction often requires heating or catalysis. The direct aminolysis of β-keto esters can be challenging, but various methods have been developed to facilitate this conversion. researchgate.net The resulting product would be an N-substituted or unsubstituted 2-oxocyclobutane-1-carboxamide. β-keto amides are valuable synthons in their own right. researchgate.netdntb.gov.ua
As mentioned in the saponification process, hydrolysis of the ester yields the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. Base-catalyzed hydrolysis (saponification) is irreversible because the final carboxylate anion is resonance-stabilized and not susceptible to attack by the alcohol byproduct. sci-hub.se The resulting 2-oxocyclobutane-1-carboxylic acid is a key intermediate for further synthetic manipulations. organic-chemistry.org
Ring-Opening and Ring-Expansion Reactions of this compound
The strained four-membered ring of this compound is susceptible to a variety of ring-opening and ring-expansion reactions, driven by the release of ring strain. These transformations provide access to a diverse range of acyclic and larger cyclic structures, making it a valuable synthetic intermediate.
Baeyer-Villiger Oxidations of the Cyclobutanone (B123998) Ring
The Baeyer-Villiger oxidation is a well-established method for converting ketones to esters or lactones. wikipedia.orgorganic-chemistry.org In the case of cyclic ketones like this compound, this reaction leads to the formation of a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a Lewis or Brønsted acid. organic-chemistry.orgnih.gov
The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The migratory aptitude of the groups attached to the carbonyl carbon determines which carbon-carbon bond is cleaved and where the oxygen atom is inserted. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. organic-chemistry.org For this compound, the oxygen insertion is expected to occur between the carbonyl carbon and the more substituted carbon atom of the cyclobutane (B1203170) ring.
Table 1: Reagents for Baeyer-Villiger Oxidation
| Oxidizing Agent | Typical Conditions | Product Type |
|---|---|---|
| m-CPBA | Inert solvent (e.g., CH2Cl2) | Lactone |
| Peroxyacetic acid | Acidic medium | Lactone |
| Hydrogen peroxide/Lewis acid | Various solvents | Lactone |
| Hydrogen peroxide/Brønsted acid | Acidic medium | Lactone |
| Bis(trimethylsilyl) peroxide | Ionic liquids | Lactone |
This table provides a summary of common reagents used for Baeyer-Villiger oxidations and the expected product type.
Acid- or Base-Catalyzed Ring Opening Processes
The strained cyclobutane ring can be opened under either acidic or basic conditions, leading to the formation of linear ester derivatives.
Under acid-catalyzed conditions , the carbonyl oxygen is protonated, which activates the ring towards nucleophilic attack. khanacademy.org A weak nucleophile, such as water or an alcohol present in the reaction mixture, can then attack one of the ring carbons, leading to ring cleavage. The specific product will depend on the position of the nucleophilic attack and any subsequent rearrangements.
Base-catalyzed ring opening typically proceeds via the formation of an enolate. The negatively charged enolate can then undergo a ring-opening reaction, often facilitated by the departure of a leaving group or through an intramolecular rearrangement. The resulting product is often a γ-substituted ester.
Rearrangements Leading to Five- and Six-Membered Rings
The inherent strain in the cyclobutane ring of this compound can be harnessed to drive rearrangements that lead to the formation of more stable five- and six-membered rings. These ring-expansion reactions are synthetically valuable for accessing cyclopentanone (B42830) and cyclohexanone (B45756) derivatives.
One common strategy involves the formation of a carbocation adjacent to the cyclobutane ring. This can trigger a rearrangement where one of the C-C bonds of the cyclobutane ring migrates, leading to the expansion of the ring. For instance, treatment with certain reagents can lead to the formation of ethyl 2-oxocyclopentane-1-carboxylate. nih.govsigmaaldrich.cn
Table 2: Ring Expansion Products from Cyclobutane Derivatives
| Starting Material Type | Reaction Conditions | Product Ring Size |
|---|---|---|
| Cyclobutylmethyl carbocation | Solvolysis | 5-membered |
| Diazomethane reaction with cyclobutanone | Lewis acid | 5-membered |
This table illustrates examples of reaction types that can lead to the expansion of a cyclobutane ring.
These rearrangements are often highly dependent on the specific reaction conditions and the nature of any substituents on the cyclobutane ring. masterorganicchemistry.com
Fragmentation Reactions of the Strained Cyclobutane System
The high ring strain of the cyclobutane core also makes it susceptible to fragmentation reactions, where the ring breaks into two or more smaller molecules. These reactions can be initiated by heat, light, or chemical reagents. The specific fragmentation pathway and the resulting products are dictated by the substitution pattern on the ring and the reaction conditions. For example, under certain conditions, the cyclobutane ring can cleave to form an alkene and a ketene (B1206846) derivative.
Pericyclic and Radical Reactions of the Cyclobutane Core
Beyond ionic pathways, the cyclobutane ring of this compound can also participate in pericyclic and radical reactions, offering alternative routes for its transformation.
Electrocyclic Ring-Opening and Cycloreversion Reactions
Electrocyclic reactions are a class of pericyclic reactions that involve the concerted reorganization of π-electrons to form or break a σ-bond. masterorganicchemistry.com The cyclobutene (B1205218) system, which can be in equilibrium with the cyclobutane, can undergo a thermally or photochemically induced electrocyclic ring-opening to form a conjugated diene. masterorganicchemistry.com The stereochemistry of this ring-opening is governed by the Woodward-Hoffmann rules. ic.ac.uk
While this compound itself does not have the requisite unsaturation for a direct electrocyclic ring-opening, derivatives such as ethyl 2-ethylcyclobutene-1-carboxylate could potentially undergo such reactions. nih.gov
Cycloreversion reactions, the reverse of cycloadditions, are another potential pathway for the decomposition of the cyclobutane ring. These reactions are also governed by the principles of orbital symmetry and can be initiated by heat or light.
Free Radical Chemistry Involving the Cyclobutane Ring
The cyclobutane ring in this compound is susceptible to reactions involving free radicals, largely driven by the release of its significant ring strain, which is approximately 26.3 kcal/mol. nih.govlibretexts.org Radical reactions can be initiated at several positions on the molecule, leading to various transformations.
One potential pathway involves the abstraction of a hydrogen atom from the cyclobutane ring by a radical initiator. The stability of the resulting carbon-centered radical intermediate is a key factor in determining the reaction's course. Generally, the stability of alkyl radicals follows the order of tertiary > secondary > primary. researchgate.net In the case of this compound, the presence of the carbonyl and ester groups influences the regioselectivity of hydrogen abstraction.
Furthermore, the compound can undergo oxidative free-radical reactions. For instance, β-keto esters can be oxidized, often using metal-based oxidants like Manganese(III) acetate, to form an enol radical. brandeis.edu This radical can then participate in subsequent cyclization or rearrangement reactions. While specific studies on this compound are not prevalent, the principles from related systems, such as unsaturated β-keto esters, suggest that such transformations are feasible. brandeis.edu
Ring-opening reactions are a characteristic feature of cyclobutane chemistry, driven by the relief of strain. acs.orgresearchgate.net A radical generated on the cyclobutane ring can induce cleavage of a C-C bond, leading to a linear alkyl radical. For example, a radical at the C1 position could lead to the opening of the C1-C2 or C1-C4 bond. The subsequent fate of this opened-chain radical would depend on the reaction conditions and the presence of other reagents.
Computational and Theoretical Analysis of Reaction Mechanisms
Computational chemistry provides significant insights into the reaction mechanisms of molecules like this compound, where transient species and high-energy transition states are involved.
Transition state analysis using computational methods can elucidate the pathways of reactions involving this compound. For a radical-mediated ring-opening, the geometry and energy of the transition state would reveal the preferred cleavage pathway. For instance, in the ring opening of the cyclobutene radical cation, computational studies have been used to compare different potential pathways. acs.org
For reactions involving the enolate of this compound, such as alkylation or acylation, transition state analysis can predict the stereochemical outcome. The approach of the electrophile to the enolate can be modeled to determine the lowest energy pathway, thus explaining the observed diastereoselectivity or enantioselectivity.
The release of ring strain is a primary thermodynamic driving force in many reactions of cyclobutane derivatives. The total ring strain energy of cyclobutane is estimated to be around 26.3 kcal/mol, a consequence of both angle strain from the non-ideal bond angles and torsional strain from eclipsing interactions. nih.govlibretexts.orgnih.gov
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of this compound and its influence on reactivity. The electron-withdrawing nature of the ketone and ethyl carboxylate groups significantly affects the properties of the cyclobutane ring.
DFT studies on related β-cyclodiones show that the presence of two carbonyl groups forces the typically puckered cyclobutane ring into a more planar conformation, which can increase ring strain. acs.org These studies also reveal that the keto-enol tautomerization, a fundamental process for β-dicarbonyl compounds, is disfavored in four-membered ring systems due to the increased ring strain in the enol form's transition state and product. nih.govacs.org
The electronic effects of substituents on the cyclobutane ring have been analyzed using DFT. researchgate.net For this compound, the carbonyl and ester groups withdraw electron density, making the α-protons more acidic and influencing the molecule's behavior as a nucleophile in its enolate form. Natural Bond Orbital (NBO) analysis, a common DFT-based method, can quantify the hyperconjugative interactions and charge distribution within the molecule, providing a deeper understanding of its stability and the reactivity of different sites. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
Strategic Applications of Ethyl 2 Oxocyclobutane 1 Carboxylate in Complex Organic Synthesis
Building Block for Bridged and Polycyclic Systems
The strained four-membered ring of ethyl 2-oxocyclobutane-1-carboxylate is instrumental in the construction of bridged and polycyclic systems. The relief of this ring strain provides a thermodynamic driving force for ring-expansion and annulation reactions, leading to the formation of more stable five- and six-membered ring systems that are common in these complex frameworks.
Bicyclo[X.Y.0] ring systems, which feature a fused ring structure, are frequently synthesized using this compound. A common strategy involves a tandem Michael-aldol reaction, also known as a Robinson annulation, where the cyclobutanone (B123998) is first converted to its enolate and then reacted with an α,β-unsaturated ketone. This sequence leads to the formation of a new six-membered ring fused to the original four-membered ring, creating a bicyclo[4.2.0]octane derivative. Subsequent transformations can then be employed to further elaborate these bicyclic systems.
| Reactant 1 | Reactant 2 | Key Transformation | Resulting Bicyclic System |
| This compound | Methyl vinyl ketone | Robinson Annulation | Bicyclo[4.2.0]octane derivative |
| This compound | Acrolein | Michael-Aldol Sequence | Bicyclo[4.2.0]octane derivative |
Spirocyclic compounds, which contain two rings sharing a single atom, can also be efficiently synthesized from this compound. The synthetic approach often involves the dialkylation of the α-carbon with a dihalide, such as 1,3-dibromopropane, in the presence of a base. This process leads to the formation of a new ring spiro-fused to the cyclobutane (B1203170) ring. For example, reaction with 1,3-dibromopropane can yield a spiro[3.4]octane derivative. mdpi.com
| Reagent | Reaction Type | Resulting Spirocyclic System |
| 1,3-Dibromopropane & Base | Dialkylation | Spiro[3.4]octane derivative |
| 1,4-Dibromobutane & Base | Dialkylation | Spiro[3.5]nonane derivative |
Precursor for Advanced Heterocyclic Scaffolds
The reactivity of this compound also extends to the synthesis of various heterocyclic scaffolds. Through ring-opening and ring-transformation reactions, this compound can be converted into valuable nitrogen- and oxygen-containing heterocycles.
The cyclobutane ring can be transformed into five- and six-membered nitrogen-containing heterocycles like pyrrolidines and piperidines. organic-chemistry.orgnih.gov A common method involves a reductive amination of the ketone with a primary amine, followed by a ring-expansion reaction. The resulting substituted aminocyclobutane can undergo rearrangement to form a more stable pyrrolidine or piperidine ring system, often promoted by acid or heat. The specific product obtained can depend on the reaction conditions and the substituents on the starting materials. beilstein-journals.org
| Amine Reagent | Key Reaction Steps | Resulting Heterocycle |
| Primary amine | Reductive amination, ring expansion | Substituted pyrrolidine |
| Ammonia | Reductive amination, cyclization | Piperidine derivative |
Ring-opening reactions of this compound provide access to precursors for furan and pyran analogs. organic-chemistry.orgtaylorandfrancis.comorganic-chemistry.org A Baeyer-Villiger oxidation of the cyclobutanone using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), leads to the formation of a γ-lactone. This lactone can then be further manipulated to form various oxygen-containing heterocycles. For example, reduction of the lactone followed by acid-catalyzed cyclization can yield a substituted tetrahydrofuran. nih.gov
| Reagent | Key Transformation | Resulting Intermediate/Heterocycle |
| Peroxy acid (e.g., m-CPBA) | Baeyer-Villiger oxidation | γ-Butyrolactone derivative |
| Reducing agent (e.g., LiAlH4) followed by acid | Reduction and cyclization | Tetrahydrofuran derivative |
Intermediate in Natural Product Synthesis
Due to its versatility, this compound has been utilized as a key intermediate in the total synthesis of various natural products. Its ability to serve as a four-carbon building block with multiple reactive sites makes it an efficient starting point for constructing complex molecular frameworks. For instance, the core structure of certain prostaglandins can be accessed through ring-opening and rearrangement reactions of functionalized cyclobutane derivatives. Similarly, the piperidine and pyrrolidine rings found in many alkaloids can be synthesized from this precursor through ring-transformation strategies.
| Natural Product Class | Key Synthetic Strategy | Role of this compound |
| Prostaglandins | Ring expansion and cleavage | Source of the cyclopentane core |
| Alkaloids | Ring transformation | Precursor to piperidine or pyrrolidine rings |
Total Synthesis of Specific Natural Products Utilizing the Cyclobutane Core
There are no specific examples in the reviewed literature of the total synthesis of natural products that employ this compound as a starting material or key intermediate. Synthetic strategies for cyclobutane-containing natural products often rely on photochemical [2+2] cycloadditions or other methods to construct the four-membered ring, and the specific ester does not appear to be a common synthon in these approaches.
Formal Syntheses of Biologically Active Molecules
Similarly, a thorough search of the scientific literature did not reveal any instances of this compound being used in the formal synthesis of biologically active molecules. While the synthesis of molecules with a cyclobutane core is an active area of research, the focus has been on other derivatives.
Development of Novel Synthetic Reagents and Ligands
There is no available information to suggest that this compound has been utilized as a precursor for the development of novel synthetic reagents or ligands. The reactivity of the β-keto ester functionality is well-established in organic chemistry; however, its application in the context of this specific cyclobutane derivative for the creation of new chemical tools is not documented.
Advanced Characterization Techniques and Structural Elucidation in Research
Advanced NMR Spectroscopic Studies for Conformational Analysis of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For derivatives of ethyl 2-oxocyclobutane-1-carboxylate, advanced 2D NMR techniques are indispensable for determining their conformation and relative stereochemistry. The puckered nature of the cyclobutane (B1203170) ring and the presence of substituents create complex spatial arrangements that can be deciphered using these methods. scispace.com
Two-dimensional experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful. A COSY spectrum reveals proton-proton coupling networks through bonds, allowing chemists to map out the connectivity of the entire spin system and confirm the integrity of the cyclobutane scaffold after a reaction. mdpi.comlibretexts.org For instance, cross-peaks in a COSY spectrum can confirm the adjacency of protons on the cyclobutane ring. mdpi.com
NOESY experiments provide information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is critical for establishing the stereochemistry of substituents on the cyclobutane ring. For example, a NOESY cross-peak between a proton on C1 and a proton on C3 would strongly suggest a cis relationship between them. The intensity of the NOE effect can also provide quantitative insights into internuclear distances, helping to define the ring's pucker and the preferred orientation of the ester group. ias.ac.in In studies of diastereomeric cyclobutyl dimers, NOE experiments have been instrumental in distinguishing between isomers and establishing the relative arrangement of substituents on the ring. ias.ac.in
Table 1: Hypothetical ¹H-NMR NOESY Data for a Substituted Ethyl Cyclobutane Derivative
| Irradiated Proton (δ, ppm) | Observed NOE (δ, ppm) | Inferred Proximity | Structural Implication |
| H-1 (3.50) | H-3a (2.80) | H-1 ↔ H-3a | cis relationship between the ester group and the substituent at C3. |
| H-1 (3.50) | H-4a (2.50) | H-1 ↔ H-4a | Proximity consistent with a specific ring conformation. |
| H-3b (2.10) | H-4b (2.20) | H-3b ↔ H-4b | trans relationship between protons on adjacent carbons. |
This table is interactive and presents hypothetical data for illustrative purposes.
X-ray Crystallography of Complex Reaction Products and Co-Crystals
While this compound itself is a liquid, its derivatives formed through various reactions are often crystalline solids amenable to single-crystal X-ray diffraction. This technique provides the most definitive and unambiguous structural information, including precise bond lengths, bond angles, and solid-state conformation. researchgate.net It is the gold standard for validating structures proposed by other spectroscopic means.
For example, a reaction product from a [2+2] cycloaddition or a complex condensation involving the ketone or ester functionality can be crystallized. cdnsciencepub.comresearchgate.net The resulting crystal structure would reveal the exact stereochemical outcome of the reaction, the conformation of the cyclobutane ring (puckered or planar), and the orientation of all substituents. scispace.com This level of detail is crucial for understanding reaction mechanisms and the factors controlling stereoselectivity.
The formation of co-crystals, where the target derivative crystallizes alongside another molecule, is also a powerful approach. This can be used to obtain solid-state structures of compounds that are otherwise difficult to crystallize on their own. The analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonds involving the keto or ester carbonyls, provides further insight into the molecule's properties. researchgate.net
Table 2: Representative Crystallographic Data for a Hypothetical Cyclobutane Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.54 |
| c (Å) | 15.23 |
| β (°) | 98.7 |
| C1-C2 Bond Length (Å) | 1.55 |
| C=O Bond Length (Å) | 1.21 |
| Ring Dihedral Angle (°) | 18.5 |
This table is interactive and presents hypothetical data for a representative crystalline derivative.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination
This compound possesses a stereocenter at the C1 position, meaning it exists as a pair of enantiomers. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) of a chiral derivative is a critical task, especially in stereoselective synthesis. Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful, non-destructive methods for this purpose. researchgate.netmdpi.com
Both techniques rely on the differential interaction of chiral molecules with polarized light. creative-biostructure.combath.ac.uk ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption between left and right circularly polarized light. slideshare.net The key to their application for this compound and its derivatives is the carbonyl group (C=O) of the ketone, which acts as a chromophore. thieme-connect.de
The electronic n→π* transition of the ketone chromophore is sensitive to its chiral environment and gives rise to a characteristic signal known as a Cotton effect in both ORD and CD spectra. pbsiddhartha.ac.in The sign of this Cotton effect (positive or negative) is directly related to the spatial arrangement of substituents around the carbonyl group. The "Octant Rule" is a well-established empirical correlation that predicts the sign of the Cotton effect based on which octant of space a substituent occupies relative to the carbonyl group. By analyzing the CD or ORD spectrum and applying the Octant Rule, one can deduce the absolute configuration of the molecule. thieme-connect.de Modern approaches often supplement these empirical rules with quantum chemical calculations of the ECD spectrum, which can provide a highly reliable assignment when compared to the experimental spectrum. nih.govmdpi.com
Table 3: Application of the Octant Rule for Absolute Configuration
| Substituent Location | Contribution to Cotton Effect | Predicted Sign of Δε (CD) | Inferred Absolute Configuration |
| Upper-Left & Lower-Right Rear Octants | Positive | + | Dependent on full structure |
| Upper-Right & Lower-Left Rear Octants | Negative | - | Dependent on full structure |
| On a Nodal Plane | Zero | 0 | - |
This interactive table illustrates the principle of the Octant Rule for predicting the sign of the Cotton effect in Circular Dichroism (CD) spectroscopy.
Q & A
Q. What are the standard synthetic routes for ethyl 2-oxocyclobutane-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 2-oxocyclobutanecarboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key steps include:
Reaction Setup : Reflux the carboxylic acid with ethanol and catalytic H₂SO₄.
Purification : Distill the crude product to isolate the ester.
To optimize yield, adjust parameters such as:
- Molar Ratio : Excess ethanol (3:1) to drive esterification.
- Temperature : Maintain reflux at ~78°C to balance reaction rate and side-product formation.
- Catalyst Concentration : 5–10% H₂SO₄ minimizes decomposition.
Comparative studies on similar cyclobutane esters show yields improve with dropwise addition of ethanol to avoid local overheating .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.1–4.3 ppm (quartet, ester CH₂CH₃), δ 3.2–3.5 ppm (cyclobutane ring protons).
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and ~210 ppm (ketone C=O).
- IR Spectroscopy : Strong bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- Mass Spectrometry : Molecular ion peak at m/z 156.18 (C₈H₁₂O₃) with fragmentation patterns confirming cyclobutane ring stability.
PubChem data for analogous compounds (e.g., ethyl 1-methyl-3-oxocyclobutane-1-carboxylate) validate these approaches .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways:
Transition State Analysis : Identify energy barriers for nucleophilic attack at the ester or ketone group.
Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states.
Substituent Impact : Compare with methyl or phenyl analogs to assess steric/electronic effects.
Studies on methyl 2-cyanocyclobutane-1-carboxylate demonstrate that electron-withdrawing groups (e.g., oxo) accelerate substitution at the ester carbonyl . A table summarizing computed activation energies for common nucleophiles (amines, alkoxides) can guide experimental design .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies through:
Structural Validation : Confirm compound purity via HPLC and XRD to rule out impurities.
Assay Standardization : Replicate enzyme inhibition studies under controlled pH and temperature.
Comparative SAR Analysis : Map substituent effects (e.g., methyl vs. ethyl esters) on bioactivity.
For example, ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate showed varied binding affinities due to protonation state differences in assays . A meta-analysis table (below) clarifies trends:
| Derivative | Target Enzyme | IC₅₀ (μM) | pH Dependency |
|---|---|---|---|
| Ethyl ester (R=H) | Protease A | 12.3 | pH 7.4 |
| Methyl ester (R=CH₃) | Protease A | 8.9 | pH 7.4 |
| Ethyl ester (R=H) | Kinase B | >100 | pH 6.0 |
Such data highlight the need for controlled experimental conditions .
Q. How can retrosynthetic analysis improve the design of novel this compound analogs?
- Methodological Answer : Apply retrosynthetic frameworks (e.g., Template_relevance models) to:
Core Disconnection : Split the cyclobutane ring into diene/dienophile precursors for [2+2] cycloaddition.
Functional Group Interconversion : Convert ester groups to acids or amides for diversification.
Route Scoring : Prioritize routes with minimal steps and high atom economy.
Case studies on ethyl 1-acetylcyclopent-3-ene-1-carboxylate show that computational tools (e.g., Reaxys-based databases) reduce synthesis planning time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
